molecular formula C29H43BrN2O4 B12423479 Otilonium-d4 (bromide)

Otilonium-d4 (bromide)

Cat. No.: B12423479
M. Wt: 567.6 g/mol
InChI Key: VWZPIJGXYWHBOW-XHNQVTAOSA-N
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Description

Otilonium-d4 (bromide) is a deuterated form of otilonium bromide, a quaternary ammonium compound. It is primarily used as an antispasmodic agent to relieve spasmodic pain in the gastrointestinal tract, particularly in conditions like irritable bowel syndrome (IBS). The compound works by relaxing the smooth muscles of the intestines, thereby alleviating cramps and reducing pain .

Preparation Methods

The synthesis of otilonium-d4 (bromide) involves several steps:

    Starting Materials: The synthesis begins with o-octanoxy benzoic acid and chloroformate.

    Condensation Reaction: The product from the first step undergoes condensation with p-aminobenzoic acid to form 4-(2-octanoxybenzoylamino)benzoic acid.

    Formation of Intermediate: This intermediate reacts with diethylaminoethyl chloride to produce N,N-diethyl-2-[4-(2-octanoxybenzoylamino)benzoyloxy]ethylamine.

    Final Step: The final product, otilonium-d4 (bromide), is obtained by reacting the intermediate with bromomethane.

Chemical Reactions Analysis

Otilonium-d4 (bromide) undergoes various chemical reactions, including:

Scientific Research Applications

Otilonium-d4 (bromide) has a wide range of applications in scientific research:

Mechanism of Action

Otilonium-d4 (bromide) exerts its effects by blocking calcium channels in the smooth muscles of the gastrointestinal tract. This action prevents the influx of calcium ions, which are necessary for muscle contraction. By inhibiting calcium entry, the compound relaxes the smooth muscles, thereby reducing spasms and alleviating pain. Additionally, it interacts with muscarinic and tachykinin receptors, further contributing to its antispasmodic effects .

Properties

Molecular Formula

C29H43BrN2O4

Molecular Weight

567.6 g/mol

IUPAC Name

diethyl-methyl-[1,1,2,2-tetradeuterio-2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;bromide

InChI

InChI=1S/C29H42N2O4.BrH/c1-5-8-9-10-11-14-22-34-27-16-13-12-15-26(27)28(32)30-25-19-17-24(18-20-25)29(33)35-23-21-31(4,6-2)7-3;/h12-13,15-20H,5-11,14,21-23H2,1-4H3;1H/i21D2,23D2;

InChI Key

VWZPIJGXYWHBOW-XHNQVTAOSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCCCCCCCC)[N+](C)(CC)CC.[Br-]

Canonical SMILES

CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC.[Br-]

Origin of Product

United States

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